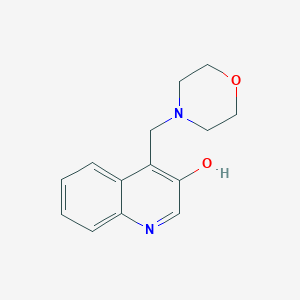
4-(4-Morpholinylmethyl)-3-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylmethyl)-3-quinolinol is a member of quinolines.
Aplicaciones Científicas De Investigación
Electronic and Electroluminescent Properties
- 4-(4-Morpholinylmethyl)-3-quinolinol derivatives have been investigated for their electronic and electroluminescent properties. Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands demonstrated potential in this domain. These derivatives exhibit varying degrees of luminescence and are considered for applications in optoelectronic devices (Kappaun et al., 2006).
Antibacterial Activity
- Certain quinolinol derivatives have shown moderate effectiveness against bacterial growth, with specific emphasis on their activity against Pseudomonas aeruginosa. This indicates potential applications in the development of antibacterial agents (Asghari et al., 2014).
Solvent-Free Synthesis Applications
- The compound has been utilized in the development of novel solvent-free synthesis methods. These methods are particularly significant for creating quinolinones, which are of interest due to their pharmaceutical applications (Lange et al., 2001).
Photoluminescence and Thermal Properties
- Derivatives of 4-(4-Morpholinylmethyl)-3-quinolinol have been studied for their photoluminescence and thermal properties. Methylation of the 8-quinolinol ligand influences these properties, which is crucial for the design of materials used in organic light-emitting devices (Sapochak et al., 2001).
Fluorescence Applications in Life Sciences
- Quinoline derivatives have shown promise in life sciences due to their fluorescence features. New 4-quinolinone fluorophores like 3-hydroxykynurenic acid have potential applications in bioimaging and other biological studies due to their photostability and biocompatibility (Shmidt et al., 2019).
Antioxidant Properties
- Studies on dichloro-4-quinolinol-3-carboxylic acid derivatives have revealed significant antioxidant abilities. These compounds exhibit potential as antiradical drugs, suggesting applications in pharmacology and possibly in the treatment of diseases caused by oxidative stress (Li et al., 2010).
Biomedical Research and DNA Interactions
- Quinoline derivatives, including those related to 4-(4-Morpholinylmethyl)-3-quinolinol, have been studied for their interactions with DNA and potential biomedical applications. This includes research into their binding properties and photophysics, which are crucial for understanding their role in biological systems (Bonacorso et al., 2018).
Photophysical Properties in Organometallics
- Ruthenium(II) complexes containing 8-quinolinolate ligands, which are structurally similar to 4-(4-Morpholinylmethyl)-3-quinolinol, have been synthesized and their photophysical properties explored. These studies are fundamental in developing new materials for photonic applications (Leung et al., 2009).
Propiedades
Nombre del producto |
4-(4-Morpholinylmethyl)-3-quinolinol |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)quinolin-3-ol |
InChI |
InChI=1S/C14H16N2O2/c17-14-9-15-13-4-2-1-3-11(13)12(14)10-16-5-7-18-8-6-16/h1-4,9,17H,5-8,10H2 |
Clave InChI |
VBAXUMQUBLRYRQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=NC3=CC=CC=C32)O |
SMILES canónico |
C1COCCN1CC2=C(C=NC3=CC=CC=C32)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)
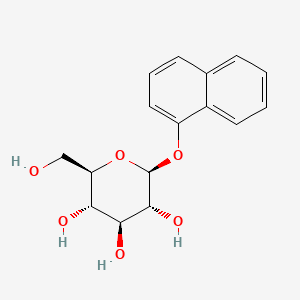
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)

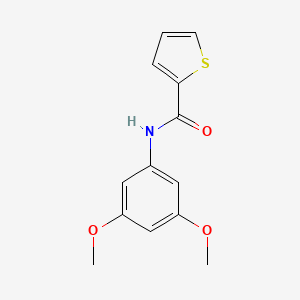
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)
![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
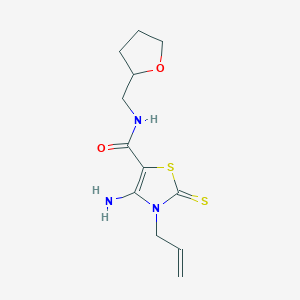
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
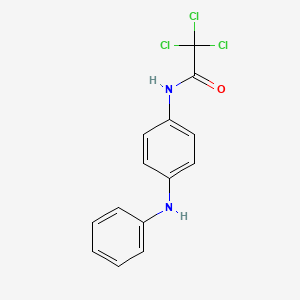
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)